molecular formula C9H16O6 B1583026 (2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 2595-07-5

(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B1583026
CAS RN: 2595-07-5
M. Wt: 220.22 g/mol
InChI Key: XJNKZTHFPGIJNS-MBOVONDJSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of an allyloxy group and the formation of a tetrahydro-2H-pyran ring. Researchers have investigated various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Microwave-Assisted Synthesis

The compound (2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has been utilized in the one-pot microwave-assisted synthesis of water-soluble Glucose amine Schiff base (GASB-1) derivatives. This process involves the condensation of 2-hydroxybenzaldehyde with a similar compound, leading to a high-yield production without byproducts. GASB-1's structure was extensively analyzed through XRD/HSA interactions, crystal structure, spectral, thermal, and DFT/TD-DFT studies. This method highlights the compound's potential in creating structurally complex molecules efficiently (Hijji et al., 2021).

Chemical Synthesis

The compound has also been involved in the synthesis of complex chemical structures. For instance, a convenient approach for the preparation of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol has been developed, synthesizing the target compound from 4-bromo-2-(bromomethyl)-1-chlorobenzene while avoiding undesired isomers (Liu et al., 2008).

Glycosyl Donor in Synthesis

The compound, in the form of 2,3-unsaturated allyl glycosides, has been used as a versatile glycosyl donor for the stereoselective α-glycosylation of a variety of alcohols, including those with sensitive functions like acetonide, keto, nitro, and ester. This process yields 50-90% and presents a facile alternative to traditional methods (Kumar et al., 2011).

Protective Agent in Organic Synthesis

The derivative of the compound, Allyl tetrahydropyranyl ether (ATHPE), has been reported as a versatile protecting reagent in organic synthesis. It allows the easy substitution of the O-allyl group by hydroxyls or thiols in molecules containing other reactive functional groups under mild conditions. This showcases its importance in the protection-deprotection strategies frequently encountered in organic synthesis (Kumar et al., 2010).

Safety And Hazards

  • Eye Irritation : The compound may cause serious eye irritation .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNKZTHFPGIJNS-QMGXLNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 5
(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 6
Reactant of Route 6
(2R,3R,4S,5R,6R)-2-(Allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

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